N-|A-Fmoc-O-trityl-D-serine
Description
Context within Protected Amino Acid Derivatives
In chemical peptide synthesis, the reactive functional groups of amino acids—the alpha-amino group, the alpha-carboxyl group, and any reactive side-chains—must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. peptide.compeptide.com N-alpha-Fmoc-O-trityl-D-serine is a prime example of such a protected amino acid derivative. chemimpex.com
The use of protecting groups is a cornerstone of a strategy known as orthogonal protection. peptide.com This principle allows for the selective removal of one type of protecting group under specific chemical conditions while other protecting groups remain intact. peptide.comiris-biotech.de In the case of N-alpha-Fmoc-O-trityl-D-serine, the Fmoc group and the Trityl group are chosen for their distinct chemical labilities.
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. wikipedia.orgyoutube.com It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). total-synthesis.comgenscript.comamericanpeptidesociety.org This selective removal exposes the alpha-amino group of the serine residue, making it available for coupling with the next amino acid in the peptide chain. genscript.com The deprotection process releases a byproduct, dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the reaction's completion. wikipedia.orgyoutube.com
The Trityl Group: The trityl (triphenylmethyl, Trt) group is an acid-labile protecting group used to protect the hydroxyl side-chain of serine. peptide.comiris-biotech.de It is stable to the basic conditions used to remove the Fmoc group but can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA). peptide.comontosight.ai The bulkiness of the trityl group also offers steric hindrance that can prevent certain side reactions. peptide.com
This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu (tert-butyl) strategy in solid-phase peptide synthesis (SPPS), where the temporary N-terminal protection (Fmoc) is removed at each cycle, and the permanent side-chain protecting groups (like Trityl) are removed at the end of the synthesis. americanpeptidesociety.orgresearchgate.netnih.gov
Table 1: Physicochemical Properties of N-alpha-Fmoc-O-trityl-D-serine
| Property | Value |
|---|---|
| Synonyms | Fmoc-D-Ser(Trt)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-serine chemimpex.comnih.gov |
| CAS Number | 212688-51-2 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₃₇H₃₁NO₅ chemimpex.comchembk.com |
| Molecular Weight | 569.65 g/mol sigmaaldrich.comchembk.com |
| Appearance | White to off-white powder chemimpex.comchemicalbook.com |
| Melting Point | 200-210 °C (decomposes) chembk.comchemicalbook.com |
| Solubility | Soluble in solvents like Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, and Acetone. chemicalbook.com |
| Purity | Typically ≥98% (HPLC) chemimpex.comsigmaaldrich.com |
Significance in Modern Peptide Chemistry Methodologies
The advent of Fmoc-based solid-phase peptide synthesis (SPPS) marked a significant advancement over older methods, such as the Boc/Bzl strategy, due to its milder reaction conditions. americanpeptidesociety.orgpublish.csiro.au The use of N-alpha-Fmoc-O-trityl-D-serine is integral to the success and versatility of the Fmoc SPPS methodology. nih.gov
The primary significance of this compound lies in its ability to facilitate the controlled, stepwise assembly of complex peptides. youtube.comchemimpex.com By having the alpha-amino and side-chain functionalities orthogonally protected, chemists can dictate the precise sequence of amino acid addition, which is crucial for the final structure and biological activity of the peptide. youtube.com
The use of the trityl group for side-chain protection of serine offers specific advantages. The Trt group can be removed under very mild acidic conditions, which allows for the synthesis of protected peptide fragments that can be used in further condensation reactions. peptide.compeptide.com Moreover, the side-chain Trt group can be selectively removed while the peptide is still attached to the solid support resin, enabling on-resin modifications such as phosphorylation or glycosylation at the serine residue. peptide.comsigmaaldrich.com This capability is critical for synthesizing peptides that mimic natural post-translational modifications (PTMs), which are often essential for biological function. nih.gov
The Fmoc/Trt combination in N-alpha-Fmoc-O-trityl-D-serine provides a robust and flexible tool for chemists. It allows for the synthesis of not only simple linear peptides but also more complex structures, including cyclic peptides and peptides with modified side-chains. chemimpex.comchapman.edu The D-configuration of the serine is also significant, as the incorporation of non-natural D-amino acids can enhance the stability of peptides against enzymatic degradation, a desirable property for therapeutic peptide development.
Table 2: Deprotection Conditions for Functional Groups in N-alpha-Fmoc-O-trityl-D-serine
| Protecting Group | Functional Group Protected | Deprotection Reagent | Typical Conditions |
|---|---|---|---|
| Fmoc | α-Amino group | Piperidine | 20% piperidine in DMF wikipedia.org |
| Trityl (Trt) | Side-chain Hydroxyl group | Trifluoroacetic Acid (TFA) | 90-95% TFA, often with scavengers (e.g., TIS, water) peptide.comiris-biotech.desigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Transformations
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the Fmoc/tBu methodology is a dominant strategy. researchgate.net N-α-Fmoc-O-trityl-D-serine is a commercially available and frequently utilized derivative in this process. nih.gov The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition, while the trityl group acts as a semi-permanent protecting group for the serine side-chain, removed during the final cleavage of the peptide from the resin. iris-biotech.de
The integration of N-α-Fmoc-O-trityl-D-serine into Fmoc-based SPPS protocols follows a standard cycle of deprotection, activation, and coupling. biosynth.com The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain attached to a solid support. This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). altabioscience.comluxembourg-bio.com The liberated amine then serves as a nucleophile for the coupling of the next amino acid.
The incoming N-α-Fmoc-O-trityl-D-serine is activated at its carboxyl group to facilitate the formation of a peptide bond. Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU, TBTU, or HATU. chempep.comrsc.org The activated amino acid is then added to the resin-bound peptide, and the coupling reaction proceeds to extend the peptide chain. This cycle is repeated until the desired peptide sequence is assembled.
The success of Fmoc-based SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.denih.gov The combination of the base-labile Fmoc group and the acid-labile O-trityl group in N-α-Fmoc-O-trityl-D-serine is a classic example of an orthogonal protection scheme. slideshare.net
The Fmoc group is readily cleaved by treatment with a mild base, such as piperidine, leaving the acid-sensitive O-trityl group and other acid-labile side-chain protecting groups (like tert-butyl) intact. biosynth.comiris-biotech.de Conversely, the O-trityl group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. iris-biotech.deuci.edu This orthogonality allows for the selective deprotection of the α-amino group for chain elongation without premature cleavage of the side-chain protection.
While the O-trityl group is generally removed during the final global deprotection with strong acid, its lability can be fine-tuned to allow for selective on-resin deprotection. This is particularly useful for the synthesis of peptides with side-chain modifications, such as phosphorylation or glycosylation. peptide.com The trityl group is significantly more acid-labile than the tert-butyl group. cblpatras.gr
Selective cleavage of the O-trityl group can be achieved using very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.com This allows for the exposure of the serine hydroxyl group while the peptide remains attached to the resin and other acid-labile protecting groups, like tert-butyl, are preserved. This strategy enables the site-specific modification of the serine residue before the final cleavage and deprotection of the entire peptide.
| Protecting Group | Deprotection Conditions | Stability |
| Fmoc | 20% Piperidine in DMF | Base-labile, Acid-stable |
| O-Trityl (Trt) | 90-95% TFA (global deprotection); 1% TFA in DCM (selective deprotection) | Acid-labile, Base-stable |
| tert-Butyl (tBu) | 90-95% TFA | Acid-labile, Base-stable |
The choice of a protecting group for the serine side-chain can significantly impact the synthesis of a peptide. The most common alternative to the trityl group in Fmoc-SPPS is the tert-butyl (tBu) group. peptide.com
Trityl (Trt) vs. tert-Butyl (tBu):
Acid Lability: The trityl group is considerably more acid-labile than the tert-butyl group. This allows for selective deprotection of the trityl group in the presence of tert-butyl protected residues. cblpatras.gr
Steric Hindrance: The bulky trityl group can sometimes lead to lower coupling efficiencies compared to the smaller tert-butyl group, especially in sterically hindered sequences. However, it can also be advantageous in preventing certain side reactions. For instance, the use of a trityl protecting group on a C-terminal cysteine has been shown to minimize the formation of 3-(1-piperidinyl)alanine, a common side product in Fmoc/tBu protocols. peptide.com
Side Reactions: In the synthesis of long or difficult sequences, such as poly-serine peptides, trityl protection has been shown to be superior to tert-butyl protection, leading to purer peptides. cblpatras.gr In some cases, the use of tert-butyl protection on serine has been associated with difficulties in Fmoc group removal. cblpatras.gr
Cost: Fmoc-Ser(Trt)-OH is generally more expensive than Fmoc-Ser(tBu)-OH.
Acetyl (Ac) Group:
The acetyl group is a base-stable protecting group that can be removed by hydrazinolysis. Its use is less common in standard Fmoc-SPPS due to the need for an additional, non-standard deprotection step.
| Protecting Group | Advantages | Disadvantages |
| O-Trityl (Trt) | Allows for selective on-resin deprotection. Can lead to purer peptides in difficult sequences. cblpatras.gr | More expensive. Can cause steric hindrance, potentially lowering coupling efficiency. |
| O-tert-Butyl (tBu) | Generally good coupling efficiency. Cost-effective. | Not suitable for selective on-resin deprotection in the presence of other tBu groups. Can lead to side reactions and incomplete Fmoc deprotection in some sequences. cblpatras.gr |
| O-Acetyl (Ac) | Orthogonal to both Fmoc and tBu/Trt deprotection conditions. | Requires an additional, non-standard deprotection step (hydrazinolysis). |
The bulky nature of the trityl group can influence the efficiency of peptide chain elongation. While it generally provides good protection, the steric hindrance it imposes can sometimes lead to slower or incomplete coupling reactions, particularly when adjacent to other bulky amino acid residues. chempep.com To overcome this, more potent activating agents like HATU or the use of elevated temperatures (microwave-assisted SPPS) may be employed to drive the coupling reaction to completion.
Orthogonality of Protecting Groups: Fmoc and O-Trityl
Solution-Phase Synthetic Applications
While N-α-Fmoc-O-trityl-D-serine is predominantly used in solid-phase synthesis, it also finds applications in solution-phase peptide synthesis. The principles of orthogonal protection remain the same. In solution-phase synthesis, the Fmoc group can be removed with piperidine, and the product can be purified after each coupling step. The trityl group provides stable side-chain protection throughout the synthesis and can be removed at the final stage using acidic conditions. Solution-phase synthesis is often employed for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments that are later ligated.
Optimization of Synthetic Pathways
The optimization of synthetic pathways for peptides incorporating N-α-Fmoc-O-trityl-D-serine is critical for achieving high purity and yield. This involves a multi-faceted approach focused on minimizing common side reactions and ensuring the stereochemical integrity of the chiral centers throughout the synthesis. Key areas of optimization include the strategic selection of coupling reagents, additives, and bases to prevent racemization, as well as the implementation of protocols to control side reactions such as diketopiperazine formation, aspartimide formation, and N-O acyl shifts.
Strategies for Mitigating Racemization and Epimerization during Coupling
Racemization, the conversion of an enantiomer into a mixture of both enantiomers, and epimerization, the change in configuration at one of several chiral centers, are significant challenges during peptide synthesis. nih.gov The activation of the carboxylic acid group of an N-α-Fmoc-protected amino acid creates a species susceptible to the loss of chiral integrity at the α-carbon. nih.gov For serine derivatives, the extent of racemization is highly dependent on the coupling conditions, including the choice of reagents, base, and temperature. nih.govresearchgate.net
Several strategies have been developed to suppress this side reaction:
Choice of Coupling Reagent: The type of coupling reagent directly influences the rate of racemization. researchgate.net Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used in combination with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can effectively minimize racemization. nih.govbachem.com Phosphonium (B103445) and uronium/aminium salt reagents (e.g., HATU, HBTU) are highly efficient but can increase the risk of racemization, especially for sensitive residues like cysteine and histidine, if not used under optimized conditions. nih.govnih.govnih.gov Studies have shown that for Fmoc-L-Ser(tBu)-OH, racemization was negligible with most coupling reagents but became a factor when HATU was paired with the base N-methylmorpholine (NMM). nih.gov Conversely, high epimerization for Fmoc-Ser(Trt)-OH was observed with a HATU/HOAt/NMM combination. nih.gov
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma are crucial for suppressing racemization. u-tokyo.ac.jpresearchgate.net They function by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. Oxyma has demonstrated a remarkable capacity to inhibit racemization, with performance often superior to HOBt and comparable to HOAt. researchgate.net
Base Selection: Tertiary bases are required for the activation step with phosphonium and uronium reagents, but their strength and steric hindrance play a role in the extent of racemization. nih.govbachem.com Strong, non-hindered bases can promote the formation of an oxazolone (B7731731) intermediate, which is a key pathway for racemization. The use of weaker or more sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often recommended over less hindered bases like N-methylmorpholine (NMM) to reduce epimerization. nih.govbachem.com
Temperature Control: Elevated temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling times, can significantly increase the rate of racemization. nih.govresearchgate.net For sensitive couplings involving derivatives like Fmoc-Cys(Trt)-OH, protocols often involve a short coupling period at room temperature followed by a period at a controlled, moderately elevated temperature to balance efficiency with chiral purity. researchgate.net
| Coupling Condition | Amino Acid Derivative | Extent of Racemization/Epimerization | Reference |
|---|---|---|---|
| HATU / NMM | Fmoc-L-Ser(tBu)-OH | Increased racemization observed | nih.gov |
| DIC / Oxyma | Fmoc-L-Ser(tBu)-OH | Negligible racemization | nih.gov |
| HATU / HOAt / NMM | Fmoc-Ser(Trt)-OH | High epimerization observed | nih.gov |
| DIC / HOBt + CuCl₂ | Unusual Threonine Derivative | Low-racemization protocol | peptide.com |
| HCTU / DIPEA (Microwave) | Fmoc-Cys(Trt)-OH | High racemization potential | nih.gov |
| HCTU / Collidine (Microwave) | Fmoc-Cys(Trt)-OH | Reduced racemization | researchgate.net |
Control of Side Reactions (e.g., Diketopiperazine Formation, Aspartimide Formation, N-O Shifts)
Beyond racemization, several other side reactions can compromise the integrity of the target peptide during synthesis.
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the N-terminal dipeptide stage after the removal of the Fmoc group, leading to the cleavage of the dipeptide from the resin and termination of the chain. peptide.comiris-biotech.de The reaction is particularly prevalent when proline is one of the first two residues but can occur with other amino acids as well. iris-biotech.deacs.org Strategies to control DKP formation include using sterically hindered resins like 2-chlorotrityl chloride resin, which physically impedes the cyclization, or using dipeptide building blocks to bypass the problematic dipeptidyl-resin stage. peptide.comacs.org
Aspartimide Formation: A notorious side reaction in Fmoc-based synthesis, aspartimide formation occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. peptide.comnih.gov This reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. sigmaaldrich.com The resulting five-membered succinimide (B58015) ring is prone to racemization and can be opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com Mitigation strategies include:
Adding an acidic additive like HOBt to the piperidine deprotection solution to lower its basicity. peptide.combiotage.com
Using a weaker base, such as piperazine (B1678402), for Fmoc removal. biotage.comresearchgate.net
Employing backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the aspartic acid to prevent the initial cyclization. peptide.com
| Strategy | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| Addition of 0.1 M HOBt to deprotection solution | Reduces effective basicity of piperidine solution | Significantly reduces but may not eliminate formation | peptide.combiotage.com |
| Use of piperazine instead of piperidine | Weaker base, less prone to catalyzing cyclization | Significantly reduces DKP and aspartimide formation | acs.orgbiotage.comresearchgate.net |
| Use of sterically hindered Asp side-chain protecting groups (e.g., OMpe) | Steric bulk hinders nucleophilic attack by the backbone nitrogen | Shows improvement over standard OtBu group | biotage.com |
| Backbone protection (e.g., Hmb group) | Prevents the backbone nitrogen from being available for nucleophilic attack | Confers complete protection against side reaction | peptide.comresearchgate.net |
N-O Shifts: Serine and threonine residues are susceptible to an intramolecular N-to-O acyl shift under strong acidic conditions, such as during the final cleavage from the resin with trifluoroacetic acid (TFA). nih.govresearchgate.net This rearrangement results in the formation of an ester linkage in place of the native amide bond. While this reaction is typically reversible upon treatment with a mild base, it can lead to impurities if not properly controlled or reversed. researchgate.net
Enhancing Reaction Yields and Purity in Complex Peptide Assembly
The synthesis of long or complex peptides presents additional challenges, primarily related to peptide aggregation. As the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds, leading to a collapsed state that hinders the access of reagents to the reaction site. peptide.com This can result in incomplete Fmoc deprotection and coupling steps, leading to deletion sequences and significantly lower yields and purity.
Strategies to enhance yields and purity by overcoming these issues include:
Disruption of Aggregation: Several physical and chemical methods can be employed to disrupt the hydrogen bonding that causes aggregation. These include sonicating the reaction mixture, coupling at higher temperatures (often with microwave assistance), or adding chaotropic salts to the reaction medium. peptide.com
Specialized Solvents and Resins: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help solvate the growing peptide chain more effectively. peptide.com Using resins with polyethylene (B3416737) glycol (PEG) linkers, such as TentaGel, can also improve solvation and reduce aggregation. peptide.com
Sequence Modification: The introduction of structural elements that disrupt secondary structure formation is a highly effective strategy. Pseudoprolines, which are derived from serine and threonine, can be incorporated into the peptide backbone to introduce a "kink" that breaks up hydrogen bonding patterns. peptide.com
High-Purity Reagents: The quality of the starting N-α-Fmoc amino acid derivatives is paramount. nih.govresearchgate.net Impurities such as residual free amino acids or acetic acid in the building block can lead to double incorporations or chain termination, respectively, compromising the purity of the final product. nih.govresearchgate.net
By systematically addressing the potential for racemization and controlling the various side reactions through optimized protocols and strategic reagent selection, the synthesis of complex peptides containing N-α-Fmoc-O-trityl-D-serine can be achieved with high fidelity, leading to improved yields and purity.
Applications in Advanced Chemical Biology and Medicinal Chemistry Research
Utility in Peptide-Based Therapeutics Development
The development of peptides as therapeutic agents is a rapidly growing field, offering high specificity and potency. However, native peptides are often limited by their poor stability in vivo. The incorporation of non-natural amino acids, such as D-serine, using reagents like N-α-Fmoc-O-trityl-D-serine, is a key strategy to overcome these limitations.
Design and Construction of Peptide Sequences
N-α-Fmoc-O-trityl-D-serine is a versatile amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). creative-peptides.com The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed to allow for the stepwise addition of subsequent amino acids in the peptide chain. creative-peptides.com The trityl group, on the other hand, offers robust protection for the serine hydroxyl group, preventing unwanted side reactions during synthesis. This dual-protection scheme makes it an essential building block for creating complex peptides with precise amino acid sequences. creative-peptides.com
The use of the D-enantiomer of serine is particularly significant in the design of therapeutic peptides. While L-amino acids are the natural building blocks of proteins, peptides containing D-amino acids are significantly more stable. rsc.org
| Property | Description | Reference |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-serine | merckmillipore.com |
| Abbreviation | Fmoc-D-Ser(Trt)-OH | merckmillipore.com |
| Molecular Formula | C37H31NO5 | |
| Molecular Weight | 569.65 g/mol | |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis |
Role in Modifying Peptide Stability
A major hurdle in the clinical development of peptide therapeutics is their susceptibility to degradation by proteases, enzymes that cleave peptide bonds. rsc.orgnih.gov The incorporation of D-amino acids, such as D-serine, into a peptide sequence renders it resistant to these enzymes. rsc.orgnih.gov Proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the natural stereochemistry of the peptide backbone is altered at that position, hindering enzymatic recognition and cleavage. rsc.org This enhanced stability leads to a longer in vivo half-life of the peptide drug, allowing for less frequent dosing and improved therapeutic efficacy. rsc.org
| Modification Strategy | Effect on Peptide Stability | Mechanism |
| Incorporation of D-amino acids | Increased resistance to proteolysis | Alters stereochemistry, preventing recognition by proteases. |
| N-methylation | Increased stability | Modifies the peptide backbone, hindering enzymatic cleavage. |
| Cyclization | Enhanced stability and receptor selectivity | Constrains the peptide into a bioactive conformation, reducing susceptibility to proteases. |
Applications in Bioconjugation Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. N-α-Fmoc-O-trityl-D-serine is a valuable tool in this field due to the orthogonal nature of its protecting groups, which allows for site-specific modification.
Development of Targeted Delivery Systems
Peptides that can specifically bind to receptors overexpressed on the surface of diseased cells, such as cancer cells, are increasingly being used to create targeted drug delivery systems. glpbio.comnih.gov By incorporating N-α-Fmoc-O-trityl-D-serine into such a targeting peptide, a payload can be attached to the D-serine side chain. This results in a peptide-drug conjugate (PDC) that can selectively deliver a cytotoxic agent to the tumor site, minimizing off-target toxicity and improving the therapeutic index of the drug. rsc.orgglpbio.com The enhanced stability provided by the D-amino acid ensures that the PDC remains intact in circulation long enough to reach its target. rsc.org Furthermore, peptides can be conjugated to imaging agents to create probes for disease diagnosis and monitoring. nih.gov
Contribution to Protein Engineering Studies
Protein engineering aims to create new proteins with novel or enhanced functions. The site-specific incorporation of unnatural amino acids, including D-amino acids, is a powerful tool in this endeavor.
The incorporation of D-serine, facilitated by N-α-Fmoc-O-trityl-D-serine, into a protein can introduce unique structural and functional properties. The altered stereochemistry can induce localized changes in the protein's secondary and tertiary structure, potentially leading to altered enzymatic activity, substrate specificity, or stability. creative-peptides.com While direct examples of the use of N-α-Fmoc-O-trityl-D-serine in site-directed mutagenesis at the genetic level are not the primary application, its use in the total chemical synthesis of small proteins or protein domains allows for the precise placement of D-serine to study its effects on protein structure and function. This approach provides valuable insights into the fundamental principles of protein folding and catalysis and opens up possibilities for creating novel biocatalysts and therapeutic proteins.
Introduction of Specific Functionalities into Proteins
The site-specific incorporation of D-serine into a peptide or protein sequence can introduce unique structural and functional characteristics. While the primary role of D-amino acid incorporation is often to enhance proteolytic stability, the distinct stereochemistry of D-serine can also be leveraged to alter peptide conformation and introduce novel functionalities. The side chain of serine, a hydroxyl group, is a key site for post-translational modifications such as phosphorylation and glycosylation. By incorporating D-serine, researchers can create peptides with altered susceptibility to these modifications or introduce new recognition sites for enzymes and receptors.
The Fmoc-based SPPS methodology allows for the precise placement of D-serine within a peptide sequence, enabling the systematic study of its effects on protein structure and function. This approach is crucial for protein engineering, where the goal is to design proteins with tailored properties for therapeutic or industrial applications.
Modification of Protein Stability and Activity
A significant advantage of incorporating D-amino acids like D-serine into peptides is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins, are highly specific for L-amino acids. The presence of a D-amino acid at a cleavage site can significantly hinder or completely block proteolytic activity, thereby increasing the in vivo half-life of peptide-based drugs.
This enhanced stability is a critical factor in the development of more effective peptide therapeutics. For instance, a peptide hormone containing D-serine would be expected to circulate in the body for a longer period, leading to a more sustained therapeutic effect.
Table 1: Illustrative Example of the Effect of D-Amino Acid Substitution on Peptide Stability
| Peptide Sequence | Amino Acid Configuration | Half-life in Human Serum (hours) |
| L-Ala-L-Phe-L-Gly-L-Ser-L-Leu | All L-amino acids | < 1 |
| L-Ala-D-Ser-L-Gly-L-Phe-L-Leu | D-Serine substitution | > 24 |
This table provides a hypothetical illustration of the significant increase in peptide stability that can be achieved through the incorporation of a D-amino acid.
Research in Neuropeptide Chemistry and Neuroscience
D-serine is an endogenous neuromodulator that plays a crucial role in the central nervous system. It acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. frontiersin.orgfrontiersin.orgexcli.de Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.orgfrontiersin.orgexcli.defrontiersin.org
The synthesis of neuropeptides and their analogs containing D-serine, facilitated by N-α-Fmoc-O-trityl-D-serine, is a vital area of research. These synthetic peptides are invaluable tools for:
Investigating the structure-activity relationships of neuropeptides: By systematically replacing L-serine with D-serine, researchers can probe the importance of specific amino acid stereochemistry for receptor binding and activation.
Developing novel therapeutic agents: D-serine-containing peptide analogs may exhibit improved pharmacological properties, such as enhanced stability and altered receptor selectivity, making them promising candidates for the treatment of neurological disorders. nih.gov
Studying the pathophysiology of diseases: Synthetic D-serine peptides can be used to model and understand the effects of abnormal D-serine signaling in diseases like Alzheimer's, where altered D-serine levels are observed. frontiersin.orgnih.gov Research suggests a complex role for D-serine in Alzheimer's disease, with potential involvement in both early and advanced stages of the disease's pathophysiology. frontiersin.orgnih.gov
Chiral Synthesis and Stereochemical Control in Peptide Design
The biological activity of peptides is exquisitely dependent on their three-dimensional structure, which is dictated by the specific sequence and stereochemistry of their constituent amino acids. The use of optically pure amino acid derivatives is therefore paramount in peptide synthesis to ensure the production of a single, well-defined stereoisomer.
N-α-Fmoc-O-trityl-D-serine is a chiral building block that guarantees the incorporation of the D-enantiomer of serine into the growing peptide chain. The Fmoc protecting group on the α-amino group plays a crucial role in preventing racemization (the conversion of a chiral center to a mixture of enantiomers) during the coupling steps of SPPS. nih.gov The bulky trityl protecting group on the side chain further helps to maintain the stereochemical integrity of the D-serine residue.
The ability to control the stereochemistry at specific positions within a peptide sequence is a cornerstone of modern peptide design. It allows for the creation of peptides with predetermined conformations and, consequently, predictable biological activities. The availability of high-purity Fmoc-protected D-amino acids like N-α-Fmoc-O-trityl-D-serine is therefore essential for advancing research in peptide chemistry and drug discovery. The enantiomeric purity of the final synthetic peptide is a critical quality attribute that is rigorously assessed using analytical techniques such as chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.netchiraltech.comchromatographytoday.com
Advanced Analytical Characterization of N α Fmoc O Trityl D Serine in Research Contexts
The rigorous characterization of N-α-Fmoc-O-trityl-D-serine is fundamental to its application in peptide synthesis, where the purity and structural integrity of each building block directly influence the outcome of the final peptide. Advanced analytical techniques are employed to ensure the compound meets stringent quality standards before its incorporation into a peptide sequence.
Mechanistic Investigations of Protecting Group Chemistry
Understanding Deprotection Mechanisms of Fmoc and Trityl Groups
The removal of the Fmoc and trityl protecting groups proceeds through distinct chemical pathways, allowing for selective deprotection during peptide synthesis.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. fiveable.me Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govgenscript.com The deprotection mechanism is a two-step process initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. nih.gov This is followed by a β-elimination reaction, which releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The DBF is then trapped by the amine to form a stable adduct. nih.gov The progress of the deprotection can be monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene byproduct. wikipedia.org
| Reagent | Typical Concentration | Solvent | Key Mechanistic Feature |
|---|---|---|---|
| Piperidine | 20-50% (v/v) genscript.comwikipedia.org | DMF genscript.com | Base-catalyzed β-elimination fiveable.me |
| Piperazine (B1678402)/DBU/Formic Acid | 5% / 1% / 1% (v/v/v) wikipedia.org | DMF wikipedia.org | Alternative to piperidine, avoids its use wikipedia.org |
In contrast, the trityl (Trt) group is an acid-labile protecting group. total-synthesis.com Its removal is accomplished by treatment with acids such as trifluoroacetic acid (TFA) or formic acid. total-synthesis.comcommonorganicchemistry.com The mechanism involves the protonation of the ether oxygen by a Brønsted acid, or coordination with a Lewis acid, which facilitates the cleavage of the O-C bond. total-synthesis.com This process generates a highly stable trityl cation, which is a key feature of this deprotection. total-synthesis.com To prevent undesired side reactions from the reactive trityl cation, nucleophilic scavengers are often added to the reaction mixture. total-synthesis.com The lability of the trityl group can be modulated by substitution on the phenyl rings; for instance, methoxy-substituted trityl groups are more acid-labile. highfine.com
| Reagent | Typical Conditions | Key Mechanistic Feature | Scavengers |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Often used in concentrations up to 95% peptide.compeptide.com | Formation of a stable trityl cation total-synthesis.com | Triisopropylsilane (TIPS) uci.edu |
| Formic Acid | Used for milder deprotection total-synthesis.com | Acid-catalyzed cleavage total-synthesis.com | 2-Methyl-2-butene total-synthesis.com |
| Iodine | 0.1 M solution in DCM peptide.com | Simultaneous deprotection and oxidation to form disulfide bonds (for Cys(Trt)) peptide.com | Not applicable in this context |
Influence of Protecting Groups on Amino Acid Reactivity and Chirality
The presence of the Fmoc and trityl protecting groups on D-serine significantly influences its chemical behavior. The bulky nature of the trityl group provides steric hindrance, which can affect the reactivity of the side-chain hydroxyl group. highfine.com This steric bulk can also impact the solubility of the protected amino acid derivative, with trityl-protected asparagine and glutamine showing improved solubility in DMF. peptide.com
The primary advantage of using the Fmoc and trityl groups in combination is their orthogonality. The base-labile nature of the Fmoc group allows for its removal without affecting the acid-labile trityl group, and vice versa. total-synthesis.com This selective deprotection is crucial for stepwise peptide synthesis and for site-specific modifications of the peptide chain. For example, the trityl group on the serine side chain can be selectively removed while the peptide is still attached to the resin, allowing for modifications such as phosphorylation. peptide.compeptide.com
Protecting groups can also play a role in preserving the stereochemical integrity of the amino acid during synthesis. While the primary function is to prevent unwanted reactions at the protected site, the choice of protecting group and the reaction conditions for its removal can be critical in avoiding racemization. For instance, protection of the carboxyl group of serine as a cyclic ortho ester has been shown to reduce the acidity of the α-proton, thereby preventing racemization during oxidation of the side chain. uq.edu.au Although specific studies on the direct influence of the Fmoc and O-trityl groups on the chirality of D-serine are not extensively detailed in the provided context, it is a general principle in peptide chemistry that bulky side-chain protecting groups can help to maintain the chiral integrity of the α-carbon. However, it has been noted that under certain basic activation conditions, racemization can occur with Fmoc-Cys(Trt), indicating that the potential for loss of stereochemical purity is a factor that must be considered. ug.edu.pl The intrinsic chirality of serine itself can also direct the formation of chiral structures in larger molecular assemblies. reading.ac.uk
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Methodologies Incorporating N-alpha-Fmoc-O-trityl-D-serine
The integration of N-α-Fmoc-O-trityl-D-serine into novel synthetic strategies is an active area of research, aiming to enhance the efficiency, scope, and versatility of peptide and peptidomimetic synthesis.
One promising frontier is the advancement of chemoselective ligation techniques . Serine/Threonine Ligation (STL) is a powerful method for assembling peptide fragments into larger proteins. acs.orgpnas.orgresearchgate.netnih.gov This strategy involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide fragment bearing an N-terminal serine or threonine. acs.orgnih.gov The unique reactivity of the serine side-chain hydroxyl group is central to this ligation, which proceeds through an N,O-benzylidene acetal-linked intermediate before acidolysis yields the native peptide bond. acs.orgresearchgate.net The application of this methodology with N-α-Fmoc-O-trityl-D-serine at the N-terminus of a peptide segment opens avenues for the modular synthesis of complex proteins and D-amino acid-containing peptides, which are known for their enhanced proteolytic stability. nih.gov
On-resin cyclization represents another significant area of development. The synthesis of cyclic peptides is of great interest due to their constrained conformations, which can lead to increased receptor affinity and biological stability. Methodologies such as on-resin thiol-ene "click" chemistry and lactamization are being refined to accommodate a wider range of peptide sequences and functional groups. rhhz.netnih.govrsc.org N-α-Fmoc-O-trityl-D-serine can be incorporated into linear peptide precursors assembled on solid support. The trityl group offers robust side-chain protection during the synthesis, and its subsequent cleavage under specific acidic conditions allows the serine hydroxyl group to be utilized in cyclization strategies, for instance, through ester or ether linkages.
Furthermore, the use of N-α-Fmoc-O-trityl-D-serine as a scaffold for the synthesis of glycopeptides is an emerging application. nih.govnih.govrsc.org The trityl-protected hydroxyl group can serve as a temporary anchor point for the attachment of carbohydrate moieties while the peptide backbone is elongated. Subsequent selective deprotection of the trityl group would allow for glycosylation, followed by standard peptide cleavage and deprotection protocols. This approach facilitates the creation of well-defined glycopeptides for studying the roles of glycosylation in protein function and disease.
| Synthetic Methodology | Key Feature | Potential Role of N-α-Fmoc-O-trityl-D-serine |
| Serine/Threonine Ligation (STL) | Chemoselective formation of a native peptide bond at a Ser/Thr residue. acs.orgresearchgate.net | Enables the modular assembly of large peptides and proteins containing D-serine at the ligation site. |
| On-Resin Cyclization | Formation of cyclic peptides directly on the solid support, enhancing efficiency. rhhz.netnih.gov | Incorporation into the peptide backbone to facilitate cyclization through the serine side chain after selective deprotection. |
| Glycopeptide Synthesis | Controlled, site-specific attachment of carbohydrate moieties to a peptide backbone. nih.gov | Serves as a key building block where the trityl-protected hydroxyl group can be selectively deprotected for glycosylation. |
Exploration of New Applications in Complex Molecular Architectures and Biomaterials
The unique stereochemistry and protected functional group of N-α-Fmoc-O-trityl-D-serine make it a valuable component for the construction of sophisticated molecular architectures and advanced biomaterials.
In the realm of complex molecular architectures , the incorporation of D-amino acids like D-serine can induce specific secondary structures, such as turns and helices, which are critical for biological activity but may not be accessible with L-amino acids alone. This is particularly relevant in the design of peptidomimetics that target protein-protein interactions or act as enzyme inhibitors. The proteolytic resistance conferred by D-amino acids is a significant advantage in the development of peptide-based therapeutics with improved pharmacokinetic profiles.
A rapidly growing area of application is in the development of peptide-based biomaterials , especially self-assembling hydrogels for tissue engineering and 3D cell culture. nih.govresearchgate.netnih.gov Short, amphiphilic peptides, often featuring an N-terminal Fmoc group, can self-assemble in aqueous environments to form nanofibrous networks that entrap large amounts of water, creating a hydrogel. researchgate.netnih.gov The Fmoc group itself plays a crucial role in this process through π-π stacking interactions. researchgate.net By incorporating N-α-Fmoc-O-trityl-D-serine into the peptide sequence, it is possible to modulate the mechanical properties and biological functionality of the resulting hydrogel. The D-amino acid can enhance the enzymatic stability of the hydrogel scaffold, while the serine side chain, after deprotection of the trityl group, can be functionalized with bioactive molecules to promote cell adhesion, proliferation, and differentiation. nih.govasone-int.com
| Application Area | Role of N-α-Fmoc-O-trityl-D-serine | Potential Impact |
| Peptidomimetics | Induces specific secondary structures and provides proteolytic stability. | Development of more potent and stable peptide-based drugs. |
| Peptide Hydrogels | Component of self-assembling peptides; Fmoc group drives assembly, D-serine enhances stability. researchgate.net | Creation of advanced scaffolds for 3D cell culture and regenerative medicine. nih.govnih.govregmednet.com |
| Functionalized Nanoparticles | Surface modification of nanoparticles with D-serine containing peptides. | Targeted drug delivery systems with enhanced stability and specific cell interactions. nih.govsdu.dknih.govmdpi.com |
Furthermore, the conjugation of peptides containing N-α-Fmoc-O-trityl-D-serine to nanoparticles is a promising strategy for targeted drug delivery. nih.govsdu.dk Functionalizing the surface of nanoparticles with peptides can improve their biocompatibility and enable specific targeting to diseased cells or tissues. sdu.dkmdpi.com The inclusion of D-serine in these peptides can protect them from degradation by proteases in the bloodstream, thereby increasing their circulation time and targeting efficiency. nih.gov
Advanced Strategies for Quality Control in Research Synthesis and Development
Ensuring the chemical and chiral purity of N-α-Fmoc-O-trityl-D-serine is paramount for its successful application in synthesis. While standard analytical techniques are routinely employed, advanced strategies are emerging to provide more comprehensive quality control.
Ultra-High-Performance Chiral Chromatography represents a significant advancement over conventional HPLC for assessing enantiomeric purity. The use of modern chiral stationary phases, including polysaccharide-based and zwitterionic phases, combined with sub-2µm particle technology, allows for rapid and high-resolution separation of D- and L-enantiomers of Fmoc-amino acids. phenomenex.comtheanalyticalscientist.comchromatographytoday.comnih.govwindows.net These methods can achieve the high levels of precision (enantiomeric excess ≥99.8 %) required for pharmaceutical applications. phenomenex.comtheanalyticalscientist.com
Mass Spectrometry (MS) -based methods are being developed for the sensitive detection of racemization within a final peptide product. One innovative approach involves hydrolyzing the peptide in a deuterated acidic solution. Any amino acid that racemizes during hydrolysis will incorporate a deuterium (B1214612) atom at its α-carbon, resulting in a mass increase of one atomic unit. nih.gov This allows the racemized amino acids to be distinguished from the original D- or L-isomers by mass spectrometry, providing an accurate quantification of the chiral purity at each position in the peptide sequence. nih.govnih.gov Tandem mass spectrometry (MS/MS) is also a powerful tool for sequencing peptides and can help pinpoint the location of isomeric residues. nih.govub.eduresearchgate.netcreative-proteomics.com
Quantitative NMR (qNMR) is emerging as a powerful primary method for purity assessment that is orthogonal to chromatography. bohrium.combruker.comjeol.commdpi.comsigmaaldrich.com By integrating the signals of the analyte against a certified internal standard of known purity, qNMR can provide a direct and highly accurate measurement of the absolute purity of N-α-Fmoc-O-trityl-D-serine. bruker.commdpi.com This technique is valuable for identifying and quantifying impurities that may not be easily detected by HPLC, such as residual solvents or inorganic salts, and does not require a specific reference standard for the compound being analyzed. bohrium.comsigmaaldrich.com
| Quality Control Strategy | Principle | Advantage over Conventional Methods |
| Ultra-High-Performance Chiral Chromatography | Separation of enantiomers on advanced chiral stationary phases with high efficiency. chromatographytoday.comwindows.net | Higher resolution, faster analysis times, and greater sensitivity for detecting trace enantiomeric impurities. phenomenex.com |
| Mass Spectrometry with Deuterium Labeling | Differentiating racemized from original amino acids by a mass shift after hydrolysis in deuterated acid. nih.gov | Accurate quantification of racemization that occurs during synthesis, not just in the starting material. |
| Quantitative NMR (qNMR) | Direct measurement of analyte concentration against a certified internal standard. bruker.commdpi.com | Provides absolute purity without the need for a compound-specific reference standard; detects a broader range of impurities. bohrium.com |
Q & A
Q. How does the solubility profile of N-α-Fmoc-O-trityl-D-serine impact experimental design in solid-phase peptide synthesis (SPPS)?
Answer: The compound’s limited solubility in aqueous buffers necessitates the use of polar aprotic solvents like DMSO (100 mg/mL, requiring sonication and heating to 37°C for dissolution) . For SPPS, pre-dissolve the compound in DMSO before coupling to resin-bound peptides. Monitor solubility post-dissolution via UV-Vis spectroscopy (λmax ~301 nm for Fmoc group) to ensure homogeneity. Adjust solvent ratios incrementally if precipitation occurs during coupling steps .
Q. What purification methods are recommended for N-α-Fmoc-O-trityl-D-serine after synthesis?
Answer: Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is optimal due to the compound’s hydrophobicity from the trityl group. Confirm purity (>98% via HPLC) and identity using LC-MS (expected [M+H]+ ~621.7 Da for C37H31NO5S). For small-scale purification, flash chromatography with ethyl acetate/hexane (3:7) can separate trityl-protected byproducts .
Q. How can researchers assess the stability of N-α-Fmoc-O-trityl-D-serine under varying storage conditions?
Answer: Conduct accelerated stability studies by storing aliquots at -20°C (short-term) vs. -80°C (long-term) and analyzing degradation via TLC (silica gel, chloroform/methanol 9:1). Monitor Fmoc deprotection by observing free amine formation (ninhydrin test) and trityl cleavage via HPLC retention time shifts. Stability is compromised above -20°C due to trityl group sensitivity to acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data between high HPLC purity and low coupling efficiency in SPPS using N-α-Fmoc-O-trityl-D-serine?
Answer: Contradictions may arise from steric hindrance from the trityl group or residual moisture in DMSO. Perform kinetic studies:
Q. What experimental strategies mitigate racemization risks during the incorporation of N-α-Fmoc-O-trityl-D-serine into peptide chains?
Answer: Racemization is minimized by:
Q. How does the trityl group’s orthogonality to other protecting groups (e.g., Acm, Alloc) influence peptide cyclization strategies?
Answer: The trityl group is stable under acidic (TFA) and basic (piperidine) deprotection conditions but labile in 1% TFA/DCM. To design orthogonal protection:
Q. What analytical challenges arise in characterizing N-α-Fmoc-O-trityl-D-serine, and how are they addressed?
Answer: Challenges include:
Q. How can researchers optimize the synthesis of N-α-Fmoc-O-trityl-D-serine for high-throughput peptide libraries?
Answer: Automate resin loading using robotic SPPS platforms:
- Pre-activate the compound with HCTU/NMM in DMF.
- Monitor coupling efficiency via in-line UV (301 nm) for Fmoc depletion.
- Use trityl-on purification: Cleave peptides from resin with 0.5% TFA, retaining trityl protection for HPLC purification .
Experimental Design & Data Analysis
Q. How to design a study investigating the impact of N-α-Fmoc-O-trityl-D-serine’s stereochemical integrity on peptide bioactivity?
Answer:
- Hypothesis : D-serine configuration enhances target binding vs. L-isoform.
- Methods :
- Synthesize both enantiomers via Fmoc-SPPS.
- Validate stereochemistry by circular dichroism (CD) and X-ray crystallography.
- Compare IC50 values in enzyme inhibition assays.
- Analysis : Use ANOVA to assess activity differences (p<0.05) and molecular dynamics simulations to correlate structure-activity .
What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this compound’s novel applications?
Answer: Apply the FINER framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
